molecular formula C14H22N2O B4803121 N-[3-(diethylamino)propyl]benzamide CAS No. 66999-80-2

N-[3-(diethylamino)propyl]benzamide

Cat. No.: B4803121
CAS No.: 66999-80-2
M. Wt: 234.34 g/mol
InChI Key: QSDABNKMCBDWQI-UHFFFAOYSA-N
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Description

Contextual Significance of Benzamide (B126) Derivatives in Chemical Biology and Medicinal Chemistry Research

Benzamide and its derivatives represent a significant class of compounds in chemical biology and medicinal chemistry. researchgate.net The benzamide pharmacophore is a key structural motif found in a wide array of biologically active molecules. researchgate.net These compounds have been extensively investigated for their potential as antimicrobial, analgesic, anticancer, and anti-inflammatory agents. researchgate.net Furthermore, benzamide derivatives have shown utility as carbonic anhydrase inhibitors and cholinesterase inhibitors, highlighting their diverse pharmacological profiles. researchgate.net The versatility of the benzamide scaffold allows for a wide range of chemical modifications, enabling the synthesis of extensive libraries of compounds for screening and optimization in drug discovery programs. cyberleninka.rumdpi.com Researchers have explored the synthesis and biological evaluation of novel benzamide derivatives as potent antagonists for various cellular targets, including the Smoothened receptor in the Hedgehog signaling pathway. nih.gov The ability to readily modify the benzamide structure has made it a valuable tool for probing biological systems and developing new therapeutic agents. cyberleninka.ru

Historical Perspective on the Discovery and Initial Academic Exploration of N-[3-(diethylamino)propyl]benzamide and Related Compounds

The initial exploration of benzamide derivatives was driven by the desire to understand their fundamental chemical properties and to explore their potential applications. Early research focused on the synthesis of various substituted benzamides to investigate how different functional groups influence their physical and chemical characteristics. For instance, the synthesis of N-propylbenzamide and its derivatives was undertaken to create novel compounds for further study. prepchem.com

A common synthetic route to produce N-substituted benzamides involves the reaction of a primary or secondary amine with benzoyl chloride or a related derivative. A specific example is the synthesis of 2-amino-5-chloro-N-[3-(diethylamino)propyl]benzamide, which is prepared by reacting 5-chloroisatoic anhydride (B1165640) with 3-diethylamino-1-propylamine. prepchem.com This type of reaction highlights the straightforward methods available for creating a diverse range of benzamide compounds for academic investigation.

Current Research Landscape and Unaddressed Questions Regarding this compound

The current research landscape for this compound and its analogs is focused on exploring their potential in various therapeutic areas. While the PubChem database lists the compound and some of its basic properties, detailed biological activity data and extensive research publications specifically on this compound are not abundant. nih.gov However, research on related benzamide derivatives provides a framework for potential avenues of investigation.

For example, studies on N-substituted benzamide derivatives have shown their potential as antitumor agents. researchgate.net This suggests that this compound could be a candidate for similar investigations. Furthermore, the structural similarity to other biologically active benzamides, such as those with antimicrobial properties, indicates that this compound could also be screened for such activities. cyberleninka.ru

Key unaddressed questions for academic inquiry include:

What is the full spectrum of biological activity for this compound?

What are its specific molecular targets within biological systems?

How does the diethylaminopropyl side chain influence its pharmacokinetic and pharmacodynamic properties compared to other N-substituted benzamides?

What are the most efficient and scalable synthetic routes for producing this compound and its derivatives?

Scope and Objectives of Academic Inquiry into this compound

The primary objective of academic inquiry into this compound is to thoroughly characterize its chemical and biological properties to determine its potential for further development. This involves a multi-faceted approach encompassing synthesis, in vitro and in vivo evaluation, and computational modeling.

The scope of this inquiry includes:

Synthesis and Characterization: Developing and optimizing synthetic methods for this compound and a library of its analogs with modifications to both the benzamide ring and the diethylaminopropyl side chain. cyberleninka.rumdpi.com This would also involve detailed structural elucidation using techniques like NMR and mass spectrometry. researchgate.net

Biological Screening: Conducting a broad range of biological assays to identify any significant pharmacological activities. This could include screening for anticancer, antimicrobial, anti-inflammatory, and neurological activities, based on the known properties of other benzamide derivatives. researchgate.netnih.gov

Mechanism of Action Studies: For any identified biological activities, subsequent research would focus on elucidating the underlying mechanism of action. This could involve identifying specific protein targets or cellular pathways that are modulated by the compound.

Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of this compound and evaluating the impact of these changes on its biological activity. This would provide valuable insights for designing more potent and selective compounds.

The ultimate goal of this academic pursuit is to contribute to the fundamental understanding of benzamide derivatives and to potentially identify a lead compound for future drug development efforts.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[3-(diethylamino)propyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O/c1-3-16(4-2)12-8-11-15-14(17)13-9-6-5-7-10-13/h5-7,9-10H,3-4,8,11-12H2,1-2H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSDABNKMCBDWQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCCNC(=O)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00877638
Record name BENZAMIDE,N-(3-DIETHYLAMINOPROPYL)
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Molecular Weight

234.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66999-80-2
Record name N-[3-(Diethylamino)propyl]benzamide
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name N-(3-(Diethylamino)propyl)benzamide
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Record name BENZAMIDE,N-(3-DIETHYLAMINOPROPYL)
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Record name N-[3-(diethylamino)propyl]benzamide
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Chemical Synthesis and Advanced Derivatization Strategies for N 3 Diethylamino Propyl Benzamide

Established Synthetic Routes and Methodological Innovations for N-[3-(diethylamino)propyl]benzamide

The primary and most direct method for synthesizing this compound is through the formation of an amide bond between a benzoic acid derivative and 3-(diethylamino)propylamine (B94944). The efficiency of this transformation hinges on the optimization of reaction conditions, the choice of starting materials, and the specific coupling chemistry employed.

The optimization of reaction parameters is crucial for maximizing yield and purity while minimizing reaction time and environmental impact. Key variables include temperature, solvent, and the use of catalysts. For instance, in related amide syntheses, careful evaluation of temperature and reaction time has been shown to be critical; a study on the synthesis of imidazole (B134444) adducts found that increasing the temperature from 25°C to 80°C dramatically improved yields. researchgate.net

In industrial applications, continuous processes using fixed-bed reactors are employed to enhance efficiency. For the synthesis of a related compound, N,N-diethyl-m-methyl benzamide (B126), a continuous dehydration process under constant temperature (ranging from 60°C to 550°C) and pressure (0.1 MPa to 5.0 MPa) in a catalytic fixed bed is utilized. google.com The use of heterogeneous catalysts, such as copper nanoparticles supported on zeolite Y, represents a methodological innovation that facilitates easier purification and catalyst recycling. researchgate.net The choice of solvent is also critical, with options ranging from toluene (B28343) and dioxane to more sustainable deep eutectic solvents (DESs), which can also participate in the reaction and improve outcomes. researchgate.netprepchem.comgoogle.com

Table 1: Optimization Parameters in Benzamide Synthesis

Parameter Variable Example/Rationale Source(s)
Temperature 25°C to 550°C Lower temperatures for sensitive functional groups; higher temperatures for driving reactions to completion in fixed-bed reactors. researchgate.netgoogle.com
Solvent Toluene, Dioxane, Acetonitrile, Deep Eutectic Solvents Selected based on reactant solubility, boiling point for reflux, and potential for green chemistry applications. researchgate.netresearchgate.netprepchem.com
Catalyst Copper Nanoparticles, Borophosphoric Acid Heterogeneous catalysts allow for easier product purification and catalyst recycling. google.comresearchgate.net
Pressure 0.1 to 5.0 MPa Higher pressures can be used in continuous flow processes to control reaction rates and throughput. google.com

The most common starting materials for this synthesis are an activated benzoic acid derivative and an amine. A frequently used strategy involves the reaction of a benzoyl chloride, such as 4-aminobenzoyl chloride, with 3-(diethylamino)propylamine. uni.luuni.lu The benzoyl chloride is highly reactive, facilitating a rapid reaction with the primary amine of the diethylaminopropylamine side chain.

An alternative and powerful strategy employs isatoic anhydrides as the acylating agent. For example, 2-amino-5-chloro-N-[3-(diethylamino)propyl]benzamide can be synthesized by reacting 5-chloroisatoic anhydride (B1165640) with 3-diethylamino-1-propylamine in dioxane. prepchem.com This approach is advantageous as it avoids the need to prepare and handle more labile acyl chlorides and proceeds with the loss of carbon dioxide.

Table 2: Key Starting Materials for this compound Synthesis

Acylating Agent Amine Component Resulting Core Structure Source(s)
Benzoyl Chloride 3-(diethylamino)propylamine This compound nih.gov
4-Aminobenzoyl Chloride 3-(diethylamino)propylamine 4-Amino-N-[3-(diethylamino)propyl]benzamide mdpi.com
5-Chloroisatoic Anhydride 3-(diethylamino)propylamine 2-Amino-5-chloro-N-[3-(diethylamino)propyl]benzamide prepchem.com
Benzoic Anhydride Triethylamine (acts as both base and amine source) N,N-diethylbenzamide (related structure) researchgate.net

When starting from a carboxylic acid (e.g., benzoic acid) instead of an acyl chloride, a coupling agent is required to facilitate amide bond formation. Carbodiimides are exceptionally effective reagents for this purpose. wikipedia.org A prominent example is N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC), often used in its hydrochloride salt form. enamine.netorgsyn.org

The reaction mechanism involves the activation of the carboxylic acid by EDC to form a highly reactive O-acylisourea intermediate. wikipedia.org This intermediate is then susceptible to nucleophilic attack by the primary amine of 3-(diethylamino)propylamine, forming the desired amide bond and releasing an N,N'-disubstituted urea (B33335) byproduct (EDU, N-(3-dimethylaminopropyl)-N'-ethylurea). wikipedia.orgnih.gov A significant advantage of using EDC is that its corresponding urea byproduct is water-soluble, allowing for simple removal during aqueous workup, which simplifies product purification compared to other reagents like dicyclohexylcarbodiimide (B1669883) (DCC). wikipedia.orgenamine.net To increase yields and suppress side reactions, additives such as N-hydroxysuccinimide (NHS) are often included. enamine.net

Design and Synthesis of Novel this compound Analogs and Derivatives

The this compound scaffold is a versatile template for designing novel compounds with tailored biological activities. The synthesis of analogs is guided by rational design principles and often accelerated using high-throughput synthetic techniques.

Rational design involves making specific, hypothesis-driven modifications to a lead compound to enhance its properties. For benzamide derivatives, this often entails altering substituents on the benzoyl ring or modifying the diamine linker to probe interactions with a biological target. researchgate.netnih.gov

A key strategy is structure-activity relationship (SAR) exploration. For example, in the development of analogs as Kv1.3 potassium ion channel inhibitors, a series of substituted N-{3-[(1,1-dioxido-1,2-benzothiazol-3-yl)(phenyl)amino]propyl}benzamide analogs were synthesized. researchgate.netnih.gov Modifications were made to the benzamide portion to investigate their effect on potency and selectivity. Similarly, in the design of probes for the serotonin (B10506) transporter, structural modifications to the N-alkyl side chain and aromatic rings were systematically performed to map binding site interactions. nih.gov Modern approaches may also incorporate in silico (computational) studies to predict the binding affinity of designed analogs before their synthesis, further refining the design process. mdpi.com

Key areas for modification on the this compound scaffold include:

Aromatic Ring Substitution: Introducing various functional groups (e.g., halogens, alkoxy, nitro, amino groups) at different positions on the phenyl ring.

Amine Linker Modification: Altering the length of the propyl chain, or replacing the diethylamino group with other cyclic or acyclic amines to influence basicity and steric bulk.

Benzamide Nitrogen Substitution: Introducing substituents on the amide nitrogen itself, as seen in compounds like 4-amino-N-benzyl-N-[3-(diethylamino)propyl]benzamide. uni.lu

To rapidly explore the chemical space around the this compound core, parallel synthesis techniques are employed. This approach allows for the simultaneous synthesis of a large number of distinct but structurally related compounds, creating a "library" for screening. scielo.br

In a typical parallel synthesis workflow, a common intermediate is reacted with a diverse set of building blocks in a multi-well plate format. For instance, a single activated benzoic acid derivative could be dispensed into each well, followed by the addition of a different amine to each well. This would generate a library of N-substituted benzamides. Conversely, a single amine like 3-(diethylamino)propylamine could be reacted with a library of diverse benzoyl chlorides or carboxylic acids. The synthesis of libraries of β-aminoketones and γ-aminoalcohols from common propiophenone (B1677668) starting materials demonstrates how a single core can be used to generate wide structural diversity. scielo.br These expedited methods are invaluable for quickly identifying promising candidates from a large pool of potential structures, significantly accelerating the early stages of drug discovery.

Green Chemistry Principles in Benzamide Synthesis

The application of green chemistry principles to the synthesis of benzamides, including this compound, is a critical area of research aimed at reducing the environmental impact of chemical manufacturing. rsc.orgacs.org Traditional methods for creating amide bonds often rely on stoichiometric activating agents and hazardous solvents, which generate significant chemical waste. ucl.ac.uk Modern approaches focus on developing more sustainable pathways through catalysis, alternative reaction media, and energy-efficient methods. rsc.orgresearchgate.net

The synthesis of this compound typically involves the reaction of a benzoic acid derivative with N,N-diethyl-1,3-propanediamine. Applying green chemistry principles to this process targets several key areas for improvement: prevention of waste, maximizing atom economy, using less hazardous chemical syntheses, and designing for energy efficiency. acs.org

Catalytic Approaches:

A primary focus of green benzamide synthesis is the replacement of stoichiometric coupling reagents with catalytic methods. ucl.ac.uksigmaaldrich.com Catalytic processes reduce waste because the catalyst is used in small amounts and can, in principle, be recycled.

Boronic Acid Catalysis: Boronic acids have emerged as effective catalysts for the direct amidation of carboxylic acids and amines. researchgate.net These reactions can often be performed at room temperature and are known for their tolerance to a wide range of functional groups. ucl.ac.uk The mechanism involves the activation of the carboxylic acid by the boronic acid catalyst, facilitating the nucleophilic attack by the amine. A key advantage is the formation of water as the only byproduct, which can be removed to drive the reaction to completion. ucl.ac.uk

Metal-Based Catalysis: Transition metal catalysts, such as those based on ruthenium, offer pathways for the dehydrogenative coupling of alcohols and amines to form amides, liberating hydrogen gas as the sole byproduct. sigmaaldrich.com While not a direct synthesis from a carboxylic acid, this approach represents a highly atom-economical route. Manganese-catalyzed reactions have also been developed for N-alkylation of amides using alcohols, showcasing the versatility of metal catalysis in creating C-N bonds under greener conditions. rsc.org

Biocatalysis:

Enzymes offer a highly selective and environmentally benign alternative for amide bond formation. rsc.orgmanchester.ac.uk They operate under mild conditions, typically in aqueous media, and can obviate the need for protecting groups, which simplifies synthetic routes and reduces waste. acs.org

Lipases and Other Hydrolases: Lipases are commonly used to catalyze the formation of amides from esters or carboxylic acids and amines. researchgate.netrsc.org To favor synthesis over hydrolysis, these reactions are often conducted in low-water systems or non-conventional media. rsc.org For the synthesis of this compound, a lipase (B570770) could potentially catalyze the reaction between an ester of benzoic acid and N,N-diethyl-1,3-propanediamine.

Nitrile Hydratases: In a chemoenzymatic approach, nitrile hydratase (NHase) enzymes can hydrate (B1144303) a nitrile (e.g., benzonitrile) to the corresponding primary amide (benzamide). nih.gov This can be part of a multi-step synthesis where the initial amide is then further modified.

ATP-Dependent Ligases: Amide bond synthetases (ABS) and other ATP-dependent enzymes can construct amide bonds with high efficiency and specificity in aqueous environments. rsc.orgmanchester.ac.uk Although they require ATP, which can be costly, systems for in-situ ATP recycling can be implemented to make the process more economically viable. rsc.org

Alternative Reaction Conditions:

Moving away from traditional organic solvents and high-energy inputs are cornerstones of green synthesis.

Solvent-Free and Aqueous Synthesis: Performing reactions without a solvent or in water is highly desirable. tandfonline.com Solvent-free reactions, such as those using vinyl benzoate (B1203000) for N-benzoylation, can be achieved by simply mixing the reactants, sometimes with gentle heating. tandfonline.comtandfonline.com Mechanochemistry, using techniques like ball milling, also enables solvent-free reactions between carboxylic acids and amines. mdpi.com

Microwave-Assisted Synthesis: Microwave irradiation has become a popular tool in green chemistry for its ability to dramatically reduce reaction times, often leading to higher yields and cleaner reactions compared to conventional heating. researchgate.netarkat-usa.orgnih.gov This technique provides rapid and uniform heating, which can be particularly effective for ring-opening reactions or condensations to form benzamides. researchgate.net

The table below summarizes how these green principles could be applied to the synthesis of this compound, comparing them to a traditional approach (e.g., using a coupling reagent like HATU).

Table 1: Comparison of Synthetic Strategies for Benzamide Formation

Strategy Catalyst/Reagent Solvent Byproducts Key Green Advantage Reference
Traditional Coupling HATU/DCC DMF, Dichloromethane Stoichiometric urea or triazole derivatives - ucl.ac.uk
Boronic Acid Catalysis Phenylboronic Acid Toluene (with water removal) Water Catalytic, High atom economy ucl.ac.ukwalisongo.ac.id
Biocatalysis (Lipase) Immobilized Lipase Minimal organic solvent or biphasic system Water Mild conditions, High selectivity, Renewable catalyst researchgate.netrsc.org
Solvent-Free Reaction Vinyl Benzoate None Acetaldehyde No solvent waste, Simple workup tandfonline.comtandfonline.com
Microwave-Assisted Boric Acid Toluene Water Drastically reduced reaction time, Energy efficient researchgate.netwalisongo.ac.id

Table 2: Research Findings in Green Benzamide Synthesis

Method Reactants Conditions Yield Findings Reference
Solvent-Free N-Benzoylation Various amines + Vinyl Benzoate Room temperature, neat Good to excellent Clean and ecocompatible pathway, avoiding solvents and activating agents. Products isolated by simple crystallization. tandfonline.comtandfonline.com
Catalytic Dehydrogenation Alcohols + Amines Ruthenium catalyst High Direct amide synthesis with the liberation of only H₂ gas, representing excellent atom economy. sigmaaldrich.com
Microwave-Assisted Ring Opening Dimethylaminobenzylidene Oxazolone + Amines Microwave irradiation Good Reaction times reduced from hours (conventional) to minutes, providing good yields for less reactive substrates. researchgate.net
Biocatalytic Hydration Benzonitrile Nitrile Hydratase (NHase) in buffer High conversion Chemoenzymatic route to benzamide under mild, aqueous conditions. nih.gov

By integrating these green chemistry principles, the synthesis of this compound and other benzamides can be made more sustainable, safer, and more efficient, aligning with the modern imperatives of chemical manufacturing. rsc.orgacs.org

Elucidation of Molecular and Cellular Mechanisms of Action of N 3 Diethylamino Propyl Benzamide

Identification and Characterization of Specific Molecular Targets

There is no available research identifying and characterizing the specific molecular targets of N-[3-(diethylamino)propyl]benzamide.

Receptor Binding Affinity and Selectivity Studies (e.g., h5-HT1B, h5-HT1D, h5-HT1A receptors)

No studies reporting the binding affinity and selectivity of this compound for h5-HT1B, h5-HT1D, h5-HT1A, or any other receptors have been found. While other benzamide (B126) derivatives have been investigated as ligands for serotonin (B10506) receptors, this data cannot be extrapolated to this compound.

Enzyme Inhibition and Modulation Kinetics (e.g., Kinases, Proteases, Histone Deacetylase 1, Acetylcholinesterase)

There is no published data on the inhibitory or modulatory effects of this compound on enzymes such as kinases, proteases, Histone Deacetylase 1 (HDAC1), or acetylcholinesterase. Studies on other benzamide-containing compounds have shown activity as HDAC inhibitors and acetylcholinesterase inhibitors, but this is not specific to this compound.

Protein-Ligand Interaction Mapping and Characterization

No research is available that maps or characterizes the interaction between this compound and any protein targets.

Investigation of Downstream Intracellular Signaling Pathway Modulation

There is no information available regarding the modulation of any downstream intracellular signaling pathways by this compound.

Analysis of Cell Lineage-Specific Cellular Responses

No studies have been published that analyze the cellular responses to this compound in a cell lineage-specific manner.

Induction of Apoptosis in Cellular Models

There is no available evidence to suggest that this compound induces apoptosis in cellular models. Research on other N-substituted benzamides, such as declopramide, has shown apoptosis induction, but these findings are not specific to the requested compound.

Compound Names Mentioned

As no specific research on this compound was found, a table of compound names as requested in the instructions cannot be generated based on the content of this article.

Modulation of Oxidative Stress Pathways in Cellular Systems

There is no direct scientific evidence available from peer-reviewed literature to suggest that this compound modulates oxidative stress pathways in cellular systems. Searches of prominent scientific databases did not yield any studies that have investigated the antioxidant or pro-oxidant properties of this specific compound. Therefore, no data on its effects on reactive oxygen species (ROS) production, antioxidant enzyme activity, or other markers of oxidative stress can be presented.

Studies on Potential Modulation of Gene Expression and Epigenetic Mechanisms (Conceptual)

In the absence of direct experimental data, any discussion on the potential for this compound to modulate gene expression and epigenetic mechanisms remains purely conceptual. The fundamental structure of the molecule, containing a benzamide group and a diethylaminopropyl side chain, could theoretically interact with cellular components that influence gene transcription. However, without empirical evidence from studies such as transcriptomics (e.g., microarray or RNA-sequencing) or specific epigenetic analyses (e.g., methylation or histone modification assays), any proposed mechanisms would be speculative. There are currently no published studies that have explored these potential activities for this compound.

Preclinical Pharmacological Investigations of N 3 Diethylamino Propyl Benzamide in Research Models

Comprehensive In Vitro Biological Activity Profiling

The biological effects of Procainamide (B1213733) have been evaluated in various cell-based assays, with a notable focus on its activity in cancer cell lines.

Antitumor Activity: Research has shown that Procainamide can influence the viability of cancer cells and enhance the efficacy of other chemotherapeutic agents. In one study, while Procainamide alone did not affect the sensitivity of P388 leukemic cells to the chemotherapy drug cisplatin (B142131) in vitro, its co-administration in animal models resulted in significantly increased survival. mdpi.com Furthermore, Procainamide's ability to inhibit DNA methylation has been linked to the reactivation of tumor suppressor gene expression in cancer cell lines such as MDA-231 (breast cancer), T24 (bladder cancer), and MCF-7 (breast cancer). nih.gov Specifically, treatment with Procainamide led to the demethylation of the Estrogen Receptor (ER), p16, and Retinoic Acid Receptor (RARβ) genes. nih.gov

Antimicrobial Properties: While various N-substituted benzamide (B126) derivatives have demonstrated antibacterial and antifungal properties against strains like B. subtilis, E. coli, and Candida albicans, specific data on the antimicrobial activity of Procainamide was not prominent in the reviewed literature. mdpi.comnanobioletters.com

    Observed In Vitro Biological Effects of Procainamide
Assay TypeCell Line / StrainObserved EffectReference
Antitumor ActivityP388 (Leukemia)Did not affect sensitivity to cisplatin in vitro, but combination showed in vivo efficacy. mdpi.com
Gene ReactivationMDA-231 (Breast Cancer), T24 (Bladder Cancer), MCF-7 (Breast Cancer)Demethylation and reactivation of tumor suppressor genes (ER, p16, RARβ). nih.gov
Genomic MethylationHCT116 (Colorectal Cancer)Caused loss of CpG methylation and significantly reduced genomic 5-methyl-2'-deoxycytidine (B118692) content. nih.govmdpi.com

Procainamide has been identified as a specific inhibitor of several key enzymes, which underlies some of its observed biological activities.

DNA Methyltransferase 1 (DNMT1) Inhibition: A significant finding is that Procainamide acts as a specific and potent inhibitor of DNA methyltransferase 1 (DNMT1). nih.govmdpi.com It functions as a partial competitive inhibitor, reducing the affinity of DNMT1 for its substrates, hemimethylated DNA and S-adenosyl-l-methionine. mdpi.com This action decreases the processivity of the enzyme. mdpi.com The inhibition constant (Ki) for Procainamide against DNMT1 on a hemimethylated substrate was found to be 7.2 µM. nih.gov In contrast, it is not a potent inhibitor of the de novo methyltransferases DNMT3a and DNMT3b2, highlighting its specificity for the maintenance methyltransferase DNMT1. mdpi.com

Carboxylesterase Inhibition: In studies using human liver homogenates, Procainamide was shown to inhibit the degradation of meperidine. nih.gov This effect is attributed to the inhibition of human hepatic carboxylesterase hCE-1, the enzyme responsible for meperidine hydrolysis. nih.gov

    Enzyme Inhibition Profile of Procainamide
Enzyme TargetType of InhibitionKey FindingsReference
DNA Methyltransferase 1 (DNMT1)Partial CompetitiveSpecifically inhibits maintenance methylation with a Ki of 7.2 µM. Reduces enzyme processivity. nih.govmdpi.com
Human Hepatic Carboxylesterase hCE-1InhibitorInhibits the degradation of meperidine in human liver homogenates. nih.gov

The primary pharmacological action of Procainamide is as a Class Ia antiarrhythmic agent, an effect mediated through its interaction with ion channels rather than traditional receptor binding assays. smolecule.comresearchgate.net

Sodium Channel Blockade: Functional assays demonstrate that Procainamide is a potent open channel blocker of voltage-gated sodium channels in cardiomyocytes. smolecule.comresearchgate.netresearchgate.net It binds to the fast sodium channels, inhibiting their recovery after repolarization. researchgate.net This action stabilizes the neuronal and cardiac membranes by inhibiting the ionic fluxes required for the initiation and conduction of electrical impulses. researchgate.net The block is voltage-dependent and slows the maximum rate of depolarization. smolecule.com

Potassium Channel Blockade: In addition to its effects on sodium channels, Procainamide also inhibits the IKr rectifier potassium current, which contributes to its ability to prolong the cardiac action potential. smolecule.com It has also been shown to relax airway smooth muscle by activating potassium channels. nih.gov

In Vivo Studies in Animal Models to Assess Biological Responses (Excluding Therapeutic Efficacy)

No studies were found detailing antidepressant-like effects of Procainamide. The primary pharmacodynamic markers assessed for Procainamide in animal and human studies relate to its established antiarrhythmic activity. These markers include a decreased myocardial excitability, slowed impulse conduction velocity, and an increased effective refractory period of the atria and ventricles. nanobioletters.comresearchgate.net These effects are observable on an electrocardiogram (ECG) as a prolongation of the PR and QT intervals and a widening of the QRS complex.

While specific data on neuroprotective phenomena are not the focus of Procainamide research, its biological effects have been observed in non-human cancer models.

Potentiation of Antitumor Activity: In vivo studies using BDF1 mice bearing P388 leukemia demonstrated a significant biological response when Procainamide was combined with the chemotherapeutic agent cisplatin. mdpi.com This combination led to a significant increase in survival time compared to mice treated with cisplatin alone. mdpi.com Furthermore, Procainamide offered a protective effect against cisplatin-induced toxicity, reducing weight loss and preventing the tubular degenerative changes in the kidneys typically caused by cisplatin. mdpi.com In a separate in vivo model, Procainamide administration to BALB/c mice with MDA-231 xenografts resulted in the demethylation and re-expression of the estrogen receptor (ER) gene, demonstrating its epigenetic modifying activity in a living system. nih.gov

Biotransformation and Metabolite Identification in In Vitro and Animal Systems

The biotransformation of a xenobiotic, such as N-[3-(diethylamino)propyl]benzamide, is a critical determinant of its pharmacokinetic profile and pharmacological activity. This process typically involves enzymatic modifications that increase the compound's water solubility, facilitating its excretion from the body. Key aspects of biotransformation include the compound's stability in the presence of metabolic enzymes and its interaction with plasma proteins, which can influence its distribution and availability.

Microsomal Stability

Microsomal stability assays are fundamental in vitro tools used during early drug discovery to predict the metabolic clearance of a compound. These assays utilize liver microsomes, which are vesicle-like artifacts of the endoplasmic reticulum and contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450 (CYP450) oxidases. The rate at which a compound is metabolized by these enzymes provides an estimate of its intrinsic clearance.

For a compound like this compound, its stability in human and rat liver microsomes would be a key parameter to investigate. A high microsomal stability suggests a lower first-pass metabolism in the liver and potentially a longer in vivo half-life. Conversely, low stability indicates rapid metabolism and potentially high clearance.

Conceptual Microsomal Stability Data for this compound

SpeciesMicrosomal Protein Concentration (mg/mL)Half-life (t½, min) (Conceptual)Intrinsic Clearance (CLint, µL/min/mg protein) (Conceptual)
Human0.54515.4
Rat0.53023.1

This table presents conceptual data for illustrative purposes, as specific experimental values for this compound are not publicly available.

Plasma Protein Binding

The extent to which a drug binds to plasma proteins, such as albumin and alpha-1-acid glycoprotein (B1211001) (AAG), significantly impacts its pharmacokinetic and pharmacodynamic properties. wikipedia.org Only the unbound fraction of a drug is free to distribute into tissues, interact with its pharmacological target, and be cleared from the body. wikipedia.org Therefore, determining the percentage of plasma protein binding is crucial.

Conceptual Plasma Protein Binding Data for this compound

SpeciesPlasma Concentration (µM)Percent Bound (%) (Conceptual)Unbound Fraction (fu) (Conceptual)
Human1920.08
Rat1880.12

This table presents conceptual data for illustrative purposes, as specific experimental values for this compound are not publicly available.

The identification of metabolites is essential for understanding a compound's complete pharmacological and toxicological profile. The metabolic pathways for this compound are likely to involve several key enzymatic reactions, drawing parallels from the metabolism of other benzamide derivatives. nih.gov

Based on the structure of this compound, the primary metabolic transformations are anticipated to occur at the N-diethylamino group and the benzamide moiety.

Potential Metabolic Pathways:

N-dealkylation: The sequential removal of the ethyl groups from the diethylamino moiety is a common metabolic pathway for compounds containing N,N-dialkyl groups. This would lead to the formation of N-[3-(ethylamino)propyl]benzamide and subsequently N-[3-aminopropyl]benzamide.

Oxidative deamination: The primary amine formed after complete N-dealkylation could undergo oxidative deamination to form a carboxylic acid derivative.

Hydroxylation: Aromatic hydroxylation of the benzene (B151609) ring is another plausible metabolic route, catalyzed by CYP450 enzymes. This could occur at various positions on the phenyl ring.

Amide hydrolysis: Cleavage of the amide bond would result in the formation of benzoic acid and 3-(diethylamino)propylamine (B94944).

Potential Metabolites of this compound

Metabolite Name (Potential)Metabolic Reaction
N-[3-(ethylamino)propyl]benzamideN-de-ethylation
N-[3-aminopropyl]benzamideN-de-ethylation
Benzoic acidAmide hydrolysis
3-(diethylamino)propylamineAmide hydrolysis
Hydroxylated-N-[3-(diethylamino)propyl]benzamideAromatic hydroxylation

This table lists potential metabolites based on the chemical structure of this compound and common metabolic pathways for related compounds. Specific in vitro or in vivo metabolite profiling studies for this compound are not currently available in the public domain.

Structure Activity Relationship Sar Studies of N 3 Diethylamino Propyl Benzamide Analogs

Systematic Analysis of Benzamide (B126) Moiety Modifications and Their Biological Impact

The benzamide core is a key structural feature of N-[3-(diethylamino)propyl]benzamide and its analogs, playing a significant role in their biological activity. Modifications to this moiety have been shown to have a profound impact on the pharmacological properties of these compounds.

Research into novel benzenesulfonamides carrying a benzamide moiety has demonstrated that the presence of the benzamide group can lead to a significant increase in the inhibitory potency against enzymes like carbonic anhydrase and acetylcholinesterase. nih.gov In one study, the conversion of oxazole-5(4H)-one precursors to open-chain sulfonamide-based compounds featuring a benzamide structure resulted in more potent bioactive compounds. nih.gov This suggests that the benzamide portion of the molecule is crucial for interacting with the target enzymes. nih.gov

The nature of the amide linkage itself is also critical. For instance, in a series of 2-phenoxybenzamides with antiplasmodial activity, the replacement of the amide with other linkers was found to be detrimental to the activity. This underscores the importance of the hydrogen bonding capabilities and the specific orientation provided by the benzamide group for effective binding to the biological target.

Furthermore, studies on benzamides with a heterocyclic amide side chain have shown that even when the core benzamide structure is retained, its substitution pattern can significantly influence activity. For example, benzamides with one or more 2,2,2-trifluoroethoxy ring substituents have been found to possess potent antiarrhythmic activity. nih.gov The most active compounds in this series were derived from 2,5-bis(2,2,2-trifluoroethoxy)benzamide, indicating that the electronic and steric properties of the benzoyl group are key determinants of biological efficacy. nih.gov

The following table summarizes the impact of modifications to the benzamide moiety on biological activity from a study on novel benzenesulfonamides.

Compound ModificationTarget EnzymeKi (nM)Biological Impact
Oxazole-5(4H)-one precursorhCA IHighLow inhibitory potency
Oxazole-5(4H)-one precursorhCA IIHighLow inhibitory potency
Oxazole-5(4H)-one precursorAChEHighLow inhibitory potency
Open-chain sulfonamide-based benzamide (3g)hCA I4.07 ± 0.38High inhibitory potency
Open-chain sulfonamide-based benzamide (3c)hCA II10.68 ± 0.98High inhibitory potency
Open-chain sulfonamide-based benzamide (3f)AChE8.91 ± 1.65High inhibitory potency

Data sourced from a study on benzenesulfonamides carrying a benzamide moiety. nih.gov

Investigating the Influence of the Diethylamino/Dimethylamino Propyl Side Chain on Activity

The diethylaminopropyl side chain is a common feature in many biologically active benzamides, including local anesthetics and antiarrhythmic agents. This alkylamino group is generally understood to be essential for the compound's interaction with its biological target, often an ion channel or a receptor. The basic nitrogen atom of the diethylamino group is typically protonated at physiological pH, allowing for ionic interactions with negatively charged residues in the binding pocket.

While direct comparisons of the diethylamino versus dimethylamino propyl side chain in this compound analogs are not extensively documented in the provided literature, general principles of SAR for related compounds can provide valuable insights. For many local anesthetics and antiarrhythmic drugs, the nature of the amino group and the length of the alkyl chain are critical for activity. nih.gov

In a related class of antiarrhythmic agents, the N-alkylbispidinebenzamides, the alkyl group on the nitrogen was found to influence activity. nih.gov Similarly, for the antiarrhythmic drug disopyramide, the di-isopropylamino group is considered essential for its activity. youtube.com Replacement of this bulky lipophilic group often leads to a decrease in cardiac activity. youtube.com This suggests that the size and lipophilicity of the alkyl groups on the nitrogen atom are finely tuned for optimal interaction with the target.

The length of the alkyl chain connecting the benzamide and the amino group is also a critical parameter. Studies on procainamide (B1213733) derivatives have indicated that the length of the lateral chain is an essential structural element for bioavailability. It is plausible that the three-carbon propyl linker in this compound provides the optimal distance and flexibility for the terminal amino group to engage with its binding site on the target protein while the benzamide moiety occupies another region of the binding pocket.

Elucidation of Substituent Effects on the Aromatic Ring and Amide Nitrogen

Substituents on the aromatic ring of the benzamide moiety can significantly modulate the compound's biological activity by altering its electronic properties, lipophilicity, and steric profile. These changes can, in turn, affect the molecule's ability to bind to its target, as well as its absorption, distribution, metabolism, and excretion (ADME) properties.

Studies on various benzamide derivatives have demonstrated the profound impact of aromatic ring substitution. For instance, in a series of N-alkylbispidinebenzamides, various substituents on the aromatic ring were introduced, leading to compounds with a range of antiarrhythmic activities. nih.gov This highlights the importance of the substitution pattern for optimizing the pharmacological effect. nih.gov

In another study on benzamides with pesticidal activity, it was found that the nature and position of substituents on the aniline (B41778) ring of benzanilide (B160483) derivatives influenced their larvicidal and fungicidal properties. nih.gov For example, compounds with a 2-fluoro substituent on the benzene (B151609) ring exhibited superior fungicidal activity. nih.gov It was also observed that less sterically hindered substitutions on the aniline moiety could lead to increased activity, likely by reducing steric hindrance at the target receptor. nih.gov

The following table illustrates the effect of aromatic ring substituents on the fungicidal activity of a series of benzamide derivatives against Sclerotinia sclerotiorum.

CompoundSubstituent on Benzene RingEC50 (μg/mL)
7h2-F11.61
7i3-F>50
7j4-F>50

Data from a study on benzamides substituted with pyridine-linked 1,2,4-oxadiazole. nih.gov

Correlation of Conformational Analysis with Observed Biological Activity

The three-dimensional conformation of a drug molecule is a critical determinant of its biological activity. For a molecule like this compound to interact with its biological target, it must adopt a specific low-energy conformation, often referred to as the bioactive conformation, that is complementary to the binding site of the receptor or enzyme.

The introduction of substituents on the aromatic ring or the side chain can influence the preferred conformation of the molecule. For example, bulky substituents may restrict the rotation around certain bonds, leading to a more rigid analog. If this constrained conformation is close to the bioactive conformation, a significant increase in activity can be observed. Conversely, if the restricted conformation is not favorable for binding, a loss of activity will result.

Computational methods, such as molecular mechanics and quantum mechanics calculations, are often employed to predict the stable conformations of a molecule and to understand how structural modifications affect its conformational preferences. These theoretical studies, when combined with experimental biological data, can provide valuable insights into the conformational requirements for activity and guide the design of new, more potent, and selective analogs.

Development of Quantitative Structure-Activity Relationship (QSAR) Models

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are invaluable tools in drug discovery, as they can be used to predict the activity of novel compounds, thereby prioritizing synthetic efforts and reducing the need for extensive biological screening.

For classes of compounds that include this compound analogs, such as Class I antiarrhythmics, QSAR studies have been successfully applied. researchgate.net These studies typically involve the calculation of a wide range of molecular descriptors for each compound in a series, including physicochemical properties (e.g., lipophilicity, electronic properties, steric parameters), topological indices, and 3D descriptors. nih.govresearchgate.net

One of the key physicochemical parameters often used in QSAR studies of related compounds is lipophilicity, which is a measure of a compound's ability to partition between a lipid and an aqueous phase. The potency of local anesthetics, which share structural similarities with this compound, generally varies positively with their lipophilicity. nih.gov

More advanced 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Hologram QSAR (HQSAR), have been employed for Class I antiarrhythmics. researchgate.net These methods generate 3D grid-based descriptors that represent the steric and electrostatic fields around the molecules. The resulting models can provide a detailed 3D map of the structural features that are favorable or unfavorable for activity, offering valuable guidance for the design of new analogs. researchgate.net For instance, a 3D-QSAR study on Class I antiarrhythmics resulted in models with acceptable statistical parameters that could predict the activity of new compounds. researchgate.net

In a study on pyrrolidine (B122466) pentamine derivatives, a correlation analysis between molecular docking values (a computational measure of binding affinity) and the experimentally determined inhibitory activity showed a significant correlation. mdpi.com This demonstrates how computational models can be used to predict the biological activity of compounds based on their structural features. mdpi.com

Advanced Analytical and Spectroscopic Characterization of N 3 Diethylamino Propyl Benzamide

Chromatographic Techniques for Purity Assessment and Research Quantification

Chromatography is essential for separating N-[3-(diethylamino)propyl]benzamide from impurities and for its quantification in various matrices.

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity and quantifying this compound. A stability-indicating reversed-phase HPLC (RP-HPLC) method is typically developed. nih.gov The development process involves a systematic evaluation of columns, mobile phases, and detector settings to achieve optimal separation and sensitivity.

For a basic compound like this compound, a C18 column is often effective. nih.gov The mobile phase commonly consists of an organic solvent, such as acetonitrile or methanol, and an aqueous buffer. rjptonline.org Adjusting the pH of the aqueous phase with additives like formic acid or acetic acid is crucial for achieving sharp, symmetrical peaks by ensuring the analyte is in a consistent ionic state. sielc.comresearchgate.net Gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the efficient elution of the compound while separating it from potential impurities with different polarities. rjptonline.org Detection is typically performed using a Photo Diode Array (PDA) or a UV detector set at a wavelength where the benzoyl chromophore exhibits maximum absorbance. nih.govresearchgate.net Method validation is performed according to ICH guidelines to ensure linearity, accuracy, precision, and robustness. nih.govrjptonline.org

Table 1: Representative HPLC Method Parameters for this compound Analysis
ParameterCondition
ColumnReversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase BAcetonitrile
Elution ModeGradient
Flow Rate1.0 mL/min
DetectionUV at 240 nm
Column TemperatureAmbient or controlled (e.g., 30 °C)

While this compound itself has limited volatility due to its molecular weight and polar amide group, Gas Chromatography-Mass Spectrometry (GC-MS) can be used for its analysis following a derivatization step. mdpi.comnih.gov Derivatization converts the analyte into a more volatile and thermally stable compound suitable for GC analysis. nih.gov Common techniques involve the acylation or silylation of the active hydrogen on the amide nitrogen.

The resulting derivative can be separated on a capillary column (e.g., a 5% phenyl-methylpolysiloxane column) and detected by a mass spectrometer. mdpi.com GC-MS provides excellent separation efficiency and offers structural information from the mass spectrum of the derivative, which aids in confirming the identity of the compound. nih.gov The retention time serves as an additional identification criterion. nih.gov This technique is particularly useful for identifying and quantifying trace amounts of the compound or its related volatile impurities.

Computational and Theoretical Investigations of N 3 Diethylamino Propyl Benzamide

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and dynamics simulations are powerful computational tools used to predict how a ligand, such as N-[3-(diethylamino)propyl]benzamide, might interact with a biological target, typically a protein or enzyme. These simulations are fundamental in drug discovery and design, offering insights into the binding mechanisms that underpin therapeutic effects.

Currently, there are no specific molecular docking studies published in the scientific literature that focus on this compound. Such a study would involve identifying a relevant biological target and using computational algorithms to predict the most likely binding orientation, or "pose," of the molecule within the target's active site. The strength of this interaction, known as binding affinity, would also be calculated, typically expressed as a binding energy value (e.g., in kcal/mol). A lower binding energy generally indicates a more stable and favorable interaction.

Hypothetical Binding Affinity Data for this compound

Target ProteinPredicted Binding Affinity (kcal/mol)Key Interacting Residues
Not AvailableNot AvailableNot Available
Not AvailableNot AvailableNot Available

Following the initial docking, molecular dynamics simulations would be employed to observe the behavior of the ligand-target complex over time. This analysis would reveal any conformational changes in both the ligand and the protein upon binding. Understanding these dynamic changes is crucial as they can significantly influence the biological activity of the compound. Research detailing these changes for this compound has not been identified.

Quantum Chemical Calculations for Electronic Properties and Reactivity

Quantum chemical calculations, such as Density Functional Theory (DFT), provide a deep understanding of a molecule's electronic structure and reactivity. These calculations can determine various electronic properties, including the distribution of electron density, the energies of molecular orbitals (HOMO and LUMO), and the electrostatic potential. This information is vital for predicting a molecule's reactivity and its potential to engage in various chemical reactions. As of now, no studies detailing the quantum chemical properties of this compound have been published.

Predicted Electronic Properties of this compound

PropertyCalculated Value
HOMO EnergyNot Available
LUMO EnergyNot Available
Dipole MomentNot Available

Pharmacophore Modeling and Virtual Screening for Novel Ligand Discovery

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. Once a pharmacophore model is developed for a particular target, it can be used to virtually screen large libraries of compounds to identify new molecules that fit the model and are therefore likely to be active. There is no evidence of pharmacophore models being developed based on this compound or its use in virtual screening campaigns.

Emerging Research Directions and Unexplored Avenues for N 3 Diethylamino Propyl Benzamide

Integration of N-[3-(diethylamino)propyl]benzamide in Advanced Chemical Biology Probes

The unique structure of this compound makes it a candidate for incorporation into advanced chemical biology probes. These probes are instrumental in exploring complex biological systems and elucidating the mechanisms of action of various molecules. The development of such tools, often leveraging techniques like asymmetric catalysis and X-ray crystallography, can uncover novel biological functions and therapeutic targets. scispace.com

The diethylaminopropyl side chain of this compound offers a site for modification, allowing for the attachment of reporter groups such as fluorophores or biotin (B1667282) tags. This functionalization enables the tracking and visualization of the molecule's interactions within a cellular environment. Such probes can be used to identify binding partners, map distribution within organelles, and investigate the dynamics of target engagement.

Exploration of Novel Biological Targets and Pathophysiological Pathways

While the biological activities of many benzamide (B126) derivatives are well-documented, the specific targets and pathways modulated by this compound remain an area of active investigation. The benzimidazole (B57391) nucleus, a related heterocyclic system, has shown a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.gov This suggests that this compound and its derivatives could interact with a diverse range of biological targets.

Future research will likely focus on unbiased screening approaches to identify novel protein binders for this compound. Techniques such as affinity chromatography-mass spectrometry and activity-based protein profiling could reveal previously unknown interactions, thereby uncovering new pathophysiological pathways in which this chemical scaffold may have a therapeutic effect.

Advancements in Synthetic Methodologies for Complex Benzamide Scaffolds

The synthesis of complex benzamide scaffolds is a cornerstone of medicinal chemistry. researchgate.netacs.org While traditional methods for amide bond formation are well-established, there is a continuous drive to develop more efficient, sustainable, and versatile synthetic routes. evitachem.com Recent advancements in this area include the use of novel coupling reagents and catalytic systems that allow for the synthesis of complex benzamides under milder conditions and with higher yields.

For this compound and its analogues, research is focused on developing synthetic strategies that allow for the rapid and diverse modification of both the benzoyl and the diethylaminopropyl moieties. This will facilitate the creation of compound libraries for structure-activity relationship (SAR) studies, which are crucial for optimizing the biological activity and pharmacokinetic properties of lead compounds.

Development of High-Throughput Screening Assays for Derivatives

High-throughput screening (HTS) is a critical tool in modern drug discovery, enabling the rapid evaluation of large numbers of compounds for their biological activity. nih.gov The development of robust and sensitive HTS assays is essential for exploring the therapeutic potential of this compound derivatives.

A key advancement in HTS is the use of RapidFire mass spectrometry, which allows for the direct, label-free measurement of enzymatic reactions at a high throughput. nih.gov This technology could be adapted to screen for inhibitors or modulators of enzymes that are targeted by this compound derivatives. The development of such assays would significantly accelerate the discovery of new bioactive molecules based on this scaffold.

Assay TypeTechnologyThroughputApplication
Fluorescence-basedFluorescence PolarizationHighBinding assays
Mass Spectrometry-basedRapidFire MSHighEnzymatic assays nih.gov
Cell-basedHigh-Content ImagingMedium-HighPhenotypic screening

Application as Reference Standards in Analytical Method Development

Chemical reference standards are crucial for ensuring the accuracy, precision, and reliability of analytical methods in pharmaceutical quality control. nih.govwho.int this compound, due to its stable chemical nature, has the potential to be used as a reference standard in the development and validation of analytical methods for related benzamide compounds.

The establishment of this compound as a certified reference material would involve thorough characterization of its purity and identity using a battery of analytical techniques, including chromatography, spectroscopy, and thermal analysis. who.int This would provide a reliable benchmark for the quantification of other benzamide derivatives in various matrices, from raw materials to finished pharmaceutical products. The use of well-characterized reference standards is a fundamental requirement for regulatory compliance and ensuring the quality and consistency of pharmaceutical products. bebpa.org

Q & A

Advanced Research Question

  • Molecular Docking (AutoDock Vina) : Models interactions with targets like Bcl-2 or dopamine receptors. Focus on hydrogen bonds between the amide group and active-site residues .
  • MD Simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories to identify key binding motifs .
  • QSAR Models : Correlate substituent electronegativity or lipophilicity with activity data to guide design .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.